molecular formula C25H24N2O B2621228 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL CAS No. 152030-49-4

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL

Cat. No.: B2621228
CAS No.: 152030-49-4
M. Wt: 368.48
InChI Key: JEVPOYFZJLLZIA-UHFFFAOYSA-N
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Description

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a trityl group attached to the imidazole ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL typically involves the reaction of 1-trityl-1H-imidazole with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of a propanol derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes .

Scientific Research Applications

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Trityl-1H-imidazol-4-YL)propionic acid
  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters
  • 1-(3-Aminopropyl)imidazole

Uniqueness

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is unique due to the presence of the trityl group, which imparts specific chemical and biological properties. This distinguishes it from other imidazole derivatives and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1-tritylimidazol-4-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVPOYFZJLLZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 3-(1-trityl-4-imidazolyl)propionate (93.0 g, 223 mmol) in tetrahydrofuran/diethyl ether (1:1, 100 mL) was added dropwise to a suspension of lithium aluminium hydride (17.0 g, 446 mmol) during 1 hr. The mixture was refluxed for 3 hrs, then treated with water (100 mL), 20% sodium hydroxide (100 mL) and water (100 mL) under cooling with ice/water, filtered and the solid washed with tetrahydrofuran. The organic phase was dried over anhydrous potassium carbonate, filtered and evaporated to give 3-(1-trityl-4-imidazolyl)propanol as white solid.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran diethyl ether
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2.0 g (15.85 mmol) of 4-(3-hydroxypropyl)-1H-imidazole and 5.5 ml (54.3 mmol) of dry ethylamine in 15.6 ml of dimethylformamide is treated with 4.86 g (17.4 mmol) of triphenylmethyl chloride in 5 ml of dimethylformamide under nitrogen. The mixture obtained is stirred at room temperature for 2 hours and is then poured onto 350 g of crushed ice. The resulting solid is collected by filtration, washed three times with water and purified on a chromatographic column using, as eluent, chloroform and then a chloroform/methanol (1/1) mixture to give 1-triphenylmethyl-4-(3-hydroxypropyl)-1H-imidazole, M.p.: 132°-133° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
350 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The above ester (7.5 g; 18.3 mmol), dissolved in freshly distilled THF (75 ml), is added dropwise to a solution of 0.8 g of lithium aluminium hydride (21 mmol) in freshly distilled THF (45 ml) in the cold and with stirring. Stirring is continued at room temperature for 12 hours, and the lithium aluminium hydride is then decomposed by adding saturated sodium sulphate solution dropwise. The resulting complex is filtered off, and the THF is dried over magnesium sulphate, giving an oil which is reduced in ethyl acetate to give 1-(triphenylmethyl)-4-(3-hydroxypropyl)-1H-imidazole in the form of a white powder (5.8 g; 87%); m.p.: 130° C.
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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